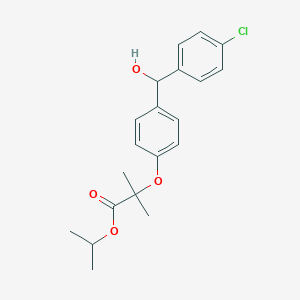

Dihydro Fenofibrate

説明

Dihydro Fenofibrate is a reduced analog of Fenofibrate, and a metabolite of Fenofibrate . It has a molecular weight of 362.85 and a molecular formula of C20H23ClO4 .

Molecular Structure Analysis

The molecular structure of Dihydro Fenofibrate is closely related to that of Fenofibrate. Techniques such as Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) have been used for the analysis of Fenofibrate cocrystals .

Chemical Reactions Analysis

Fenofibrate, from which Dihydro Fenofibrate is derived, belongs to the class of drugs known as fibrates. These drugs are commonly used for controlling increased lipid levels in hyperlipidemia . Fenofibrate has been found to reduce SARS-CoV-2 infection in cell culture models .

科学的研究の応用

Cancer Treatment and Prevention : Fenofibrate has been shown to delay oral tumor development by reprogramming metabolic processes, offering potential therapeutic benefits for oral cancer patients (Jan et al., 2016).

Metabolic Syndrome and Cardiovascular Diseases : It reduces adiposity, improves insulin sensitivity, and inhibits atherosclerosis (Srivastava et al., 2006). Fenofibrate is also noted for its role in treating hypertriglyceridemia, mixed dyslipidemia, and hypercholesterolemia, which are lipid abnormalities commonly observed in patients at high risk of cardiovascular disease (Rosenson, 2008).

Diabetic Complications : It prevents apoptotic cell death in diabetic retinopathy through a PPARalpha-independent, AMPK-dependent pathway (Kim et al., 2007), and has shown large reductions in diabetic retinopathy progression (Noonan et al., 2013).

Obesity and Weight Management : Fenofibrate prevents weight gain induced by a high-fat diet, increases energy expenditure, and improves glucose homeostasis (Frias et al., 2018).

Prostate Cancer : It may have beneficial effects in preventing prostate cancer growth by inhibiting androgen activation and expression (Zhao et al., 2013).

Anti-inflammatory Effects : It reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with metabolic syndrome (Belfort et al., 2010).

Improving Lipid Profile : Fenofibrate is effective in improving lipid profile, particularly triglyceride and high-density lipoprotein-cholesterol levels, in patients with dyslipidaemia (McKeage & Keating, 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632968 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Fenofibrate | |

CAS RN |

61001-99-8 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

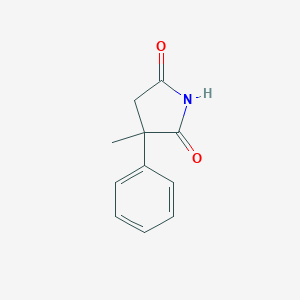

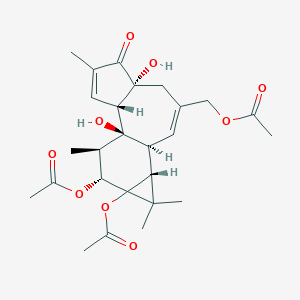

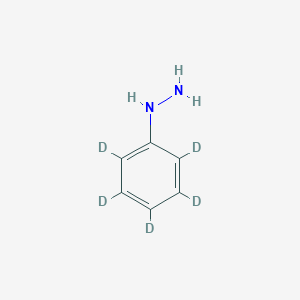

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)